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Abstract
Roquefortine E, a diketopiperazine alkaloid, was first isolated and identified from the

Australian soil ascomycete Gymnoascus reessii. As a member of the roquefortine family of

mycotoxins, which are notable for their complex chemical structures and diverse biological

activities, Roquefortine E holds potential for further investigation in drug discovery and

development. This technical guide provides a summary of the available spectroscopic data for

Roquefortine E, outlines general experimental protocols for its isolation and characterization,

and presents a conceptual workflow for natural product discovery. While the primary

spectroscopic data from the original 2005 publication by Clark et al. in the Journal of Natural

Products could not be retrieved for this guide, representative data for the related compound

Roquefortine C is provided for comparative purposes.

Introduction
The roquefortine alkaloids are a class of fungal secondary metabolites characterized by a core

diketopiperazine structure derived from tryptophan and histidine. These compounds are

produced by various species of Penicillium and other fungi.[1] The family includes well-studied

members such as Roquefortine C, which exhibits neurotoxic and antimicrobial properties.

Roquefortine E represents a lesser-studied member of this family, and a comprehensive

understanding of its spectroscopic properties is crucial for its unambiguous identification and

for facilitating further research into its biological functions.
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Spectroscopic Data
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental

technique for determining the elemental composition of novel compounds. For Roquefortine E,

the molecular formula was established through this method.

Compound
Molecular

Formula
Ionization Mode Observed m/z Reference

Roquefortine E C₂₂H₂₅N₅O₂ Positive Not available Clark et al., 2005

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of organic molecules. The ¹H

and ¹³C NMR chemical shifts provide detailed information about the chemical environment of

each proton and carbon atom in the molecule.

Note: The specific ¹H and ¹³C NMR data for Roquefortine E from the primary literature could

not be accessed. For illustrative purposes, the reported NMR data for the structurally related

compound, Roquefortine C, is presented below. It is crucial to note that these values are not

those of Roquefortine E and should be used for comparative reference only.

Table 2: ¹H and ¹³C NMR Data for Roquefortine C in CDCl₃
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Position δC (ppm) δH (ppm, mult., J in Hz)

2 168.1

3 58.9 4.25 (dd, 9.0, 4.5)

4 33.9
3.30 (dd, 15.0, 4.5), 2.95 (dd,

15.0, 9.0)

5a 134.5

5b 125.6

6 122.3 7.15 (d, 7.5)

7 120.0 7.05 (t, 7.5)

8 125.2 7.30 (t, 7.5)

9 109.8 7.55 (d, 7.5)

9a 142.9

10 163.4

11 59.8 4.80 (s)

12 118.2 6.85 (s)

14 135.2

15 117.8 7.00 (s)

17 42.1

18 23.5 1.10 (s)

19 24.1 1.15 (s)

20 142.1 6.00 (dd, 17.5, 10.5)

21 113.8 5.05 (d, 17.5), 5.00 (d, 10.5)

NH 8.20 (s)

NH 9.85 (s)
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Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of

roquefortine alkaloids from fungal cultures, based on common practices in natural product

chemistry.

Fungal Cultivation and Extraction
Cultivation: The producing fungal strain (e.g., Gymnoascus reessii) is cultured in a suitable

liquid or solid medium (e.g., potato dextrose broth or rice medium) under optimal

temperature and aeration conditions for a period of several weeks to allow for the production

of secondary metabolites.

Extraction: The fungal biomass and culture medium are separated. The mycelium is typically

extracted with a polar organic solvent such as methanol or ethyl acetate. The culture filtrate

is also extracted with an immiscible organic solvent like ethyl acetate to capture extracellular

metabolites.

Concentration: The organic extracts are combined and concentrated under reduced pressure

to yield a crude extract.

Isolation and Purification
Chromatography: The crude extract is subjected to a series of chromatographic separations

to isolate the target compound. This typically involves:

Vacuum Liquid Chromatography (VLC): Initial fractionation of the crude extract using a

silica gel column with a stepwise gradient of solvents (e.g., hexane, ethyl acetate,

methanol).

Sephadex LH-20 Column Chromatography: Further separation of fractions based on size

exclusion and polarity, often using methanol as the eluent.

High-Performance Liquid Chromatography (HPLC): Final purification of the compound

using a reversed-phase (e.g., C18) or normal-phase column with an appropriate solvent

system.
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Spectroscopic Analysis
Mass Spectrometry (MS):

High-resolution mass spectra are typically acquired on a Q-TOF or Orbitrap mass

spectrometer equipped with an electrospray ionization (ESI) source.

The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into

the mass spectrometer.

Data is collected in both positive and negative ion modes to determine the accurate mass

of the molecular ion and deduce the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are recorded on a high-field

NMR spectrometer (e.g., 400 MHz or higher).

The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or

DMSO-d₆).

¹H NMR spectra are referenced to the residual solvent signal.

¹³C NMR spectra are referenced to the solvent signal.

2D NMR experiments are performed to establish correlations between protons and

carbons, which is essential for the complete structural assignment.

Workflow and Signaling Pathways
General Workflow for Natural Product Discovery
The discovery and characterization of novel natural products like Roquefortine E follows a

systematic workflow.
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Figure 1. A generalized workflow for the discovery and characterization of bioactive natural
products.

Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the

signaling pathways directly modulated by Roquefortine E. However, related compounds in the

roquefortine family have been shown to exhibit various biological activities, including

cytotoxicity and antimicrobial effects. Further research is required to elucidate the specific

molecular targets and signaling pathways affected by Roquefortine E.

Conclusion
Roquefortine E is a structurally interesting diketopiperazine alkaloid that warrants further

investigation. This guide provides a foundational overview of its spectroscopic characterization

and a framework for its study. The lack of publicly accessible primary NMR and MS data

underscores the importance of data sharing in the scientific community to accelerate research.

Future studies should focus on re-isolating or synthesizing Roquefortine E to fully characterize

its spectroscopic properties and to explore its biological activities and potential mechanisms of

action in various cellular pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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